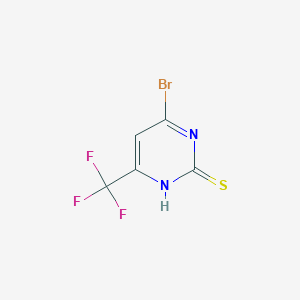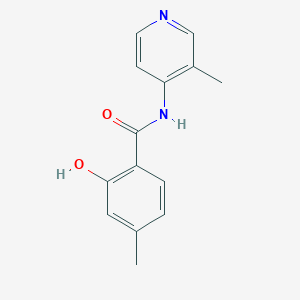
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 2-hydroxy-4-methylbenzoic acid with 3-methyl-4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide
- 2-Hydroxy-4-methyl-N-(3-methylpyridin-2-yl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Uniqueness
2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-4-11(13(17)7-9)14(18)16-12-5-6-15-8-10(12)2/h3-8,17H,1-2H3,(H,15,16,18) |
Clave InChI |
MSOJRDHTEMKILP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=NC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





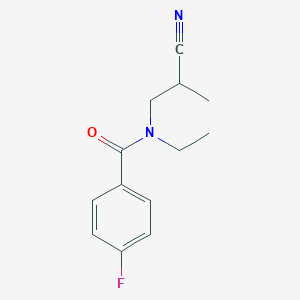
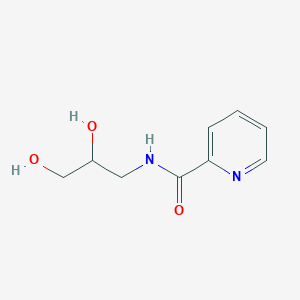
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
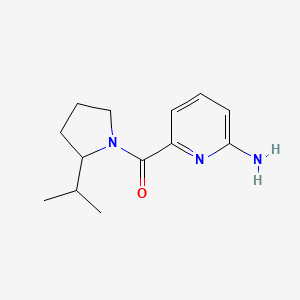


![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
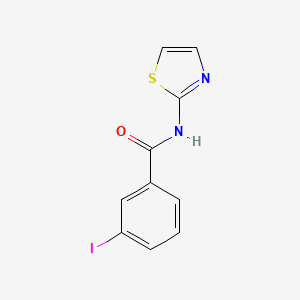
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
